Rehmapicrogenin

Description

Structure

2D Structure

3D Structure

Propriétés

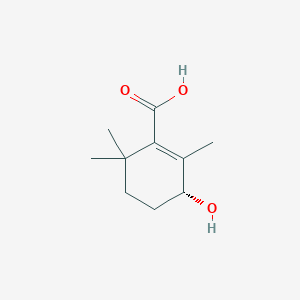

IUPAC Name |

(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFWVKHFTZVSR-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rehmapicrogenin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicrogenin, a cyclopentanoid monoterpene isolated from the roots of Rehmannia glutinosa, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound, highlighting its mechanism of action and potential for future drug development.

Introduction

Rehmannia glutinosa, a perennial herb native to China, has been a cornerstone of traditional Chinese medicine for centuries. Its roots, known as "Sheng Di Huang" (fresh) or "Shu Di Huang" (cured), are used to treat a variety of ailments. Modern phytochemical investigations have revealed a rich and diverse chemical composition of Rehmannia glutinosa, leading to the isolation of numerous bioactive compounds. Among these is this compound, a monoterpene that has demonstrated promising pharmacological activities, particularly in the realm of nephroprotection. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific foundation of this compound.

Discovery and Initial Characterization

The discovery of this compound was a result of systematic phytochemical investigations into the constituents of Rehmannia glutinosa. The seminal work in this area was published by Morota et al. in 1989, which described the isolation and structure elucidation of five cyclopentanoid monoterpenes from the steamed roots of the plant, including the compound that would be named this compound. The initial characterization relied on a combination of spectroscopic techniques to determine its molecular structure.

Physicochemical and Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original publication by Morota et al. (1989) should be consulted for the primary spectroscopic data, this section summarizes the key identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem |

| Molecular Weight | 184.23 g/mol | PubChem |

| IUPAC Name | (1R,5S)-1-hydroxy-7-methyl-6-oxabicyclo[3.2.1]octan-4-one | PubChem |

| CAS Number | 126429-10-9 | PubChem |

Table 2: Spectroscopic Data for this compound (Reported)

| Technique | Key Data Points (Note: Primary data in Morota et al., 1989) |

| ¹H-NMR | Data not available in search results. Please refer to the original publication. |

| ¹³C-NMR | Data not available in search results. Please refer to the original publication. |

| Mass Spec. | Data not available in search results. Please refer to the original publication. |

Note: The detailed spectroscopic data is crucial for unambiguous identification and is reported in the primary literature. Researchers should refer to the publication by Morota et al. (1989) in Phytochemistry for the original ¹H-NMR, ¹³C-NMR, and mass spectrometry data.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Rehmannia glutinosa involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized procedure based on methodologies reported for the isolation of compounds from this plant. For the specific, detailed protocol for this compound, including solvent ratios and column specifications, consulting the original discovery paper by Morota et al. (1989) is essential.

General Extraction and Fractionation Workflow

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodological Steps (Generalized)

-

Plant Material Preparation: Dried roots of Rehmannia glutinosa are ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound is typically found in the ethyl acetate fraction.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-EtOAc or chloroform-methanol gradient), is used to separate the components.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Table 3: Quantitative Data on this compound Isolation

| Parameter | Value | Source |

| Yield | Data not available in search results. Please refer to the original publication. | Morota et al., 1989 |

| Purity | Data not available in search results. Please refer to the original publication. | Morota et al., 1989 |

Note: Quantitative data such as the percentage yield of this compound from the dried plant material and the final purity of the isolated compound are critical for reproducibility and are expected to be found in the primary scientific literature.

Biological Activity and Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound. Its nephroprotective properties are of particular interest, and research has identified its interaction with key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Estrogen Receptor Signaling Pathway

This compound has also been reported to exert its effects through an estrogen-like pathway. It is suggested to interact with estrogen receptors, leading to downstream signaling that contributes to its therapeutic effects, such as reducing inflammation.

Caption: Proposed estrogen-like signaling pathway of this compound.

Conclusion and Future Directions

This compound stands out as a promising bioactive compound from Rehmannia glutinosa with significant therapeutic potential, particularly for kidney-related disorders. This technical guide has provided an overview of its discovery, a generalized protocol for its isolation, and an insight into its molecular mechanisms of action.

For the advancement of research and development involving this compound, it is imperative to refer to the primary literature, specifically the work of Morota et al. (1989), to obtain the detailed experimental procedures and comprehensive spectroscopic data necessary for its unambiguous identification and quantification. Future research should focus on optimizing the isolation process to improve yield and purity, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and further exploring its interactions with various cellular signaling pathways to uncover its full pharmacological potential.

Rehmapicrogenin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicrogenin, an iridoid glycoside primarily found in the roots of Rehmannia glutinosa, has garnered significant scientific interest for its therapeutic potential, particularly its nephroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized to facilitate comparison, and detailed experimental protocols are provided. Visual diagrams of key processes and pathways are included to enhance understanding.

Natural Sources of this compound

The principal natural source of this compound is the root of Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family.[1] This plant, commonly known as "Dihuang" in traditional Chinese medicine, is cultivated in various regions of China, Japan, and Korea.[1] The unprocessed, dried root, known as Rehmanniae Radix, is the primary raw material for the extraction of this compound and other bioactive compounds.[2][3]

Extraction and Purification Methodologies

The isolation of this compound from Rehmannia glutinosa involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While various methods have been employed, a general workflow can be synthesized from published literature.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered roots of Rehmannia glutinosa. Common techniques include:

-

Maceration with Methanol: A large-scale extraction can be performed by soaking the ground root material in methanol at room temperature.[1]

-

Ultrasonic-Microwave Assisted Extraction: A more advanced method that utilizes ultrasonic and microwave radiation to enhance extraction efficiency and reduce processing time.[4]

-

Hot Water Extraction: A conventional method where the plant material is boiled in water to extract water-soluble compounds.[5]

Fractionation

The crude extract, which contains a complex mixture of compounds, is then subjected to liquid-liquid partitioning to separate components based on their polarity. A typical solvent series used for fractionation is:

-

Hexane (non-polar)

-

Ethyl acetate (medium polarity)

-

n-Butanol (polar)

This process enriches this compound in the more polar fractions (ethyl acetate and n-butanol).[1]

Purification

The final purification of this compound from the enriched fractions is achieved through various chromatographic techniques:

-

Macroporous Resin Column Chromatography: This technique is effective for the initial purification of iridoid glycosides from the crude extract.[4][6]

-

Silica Gel and Alumina Column Chromatography: These are standard chromatographic methods used for the separation of compounds based on their affinity to the stationary phase.[1][4]

-

Medium Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (HPLC): These high-resolution techniques are employed for the final isolation and purification of this compound to a high degree of purity.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a specialized liquid-liquid chromatography technique that has been successfully used for the separation of iridoid glycosides.[7]

Quantitative Data

The following table summarizes quantitative data from a representative large-scale extraction of Rehmannia glutinosa roots. It is important to note that the yield of pure this compound will be a fraction of the partitioned extracts and is dependent on the efficiency of the purification steps.

| Parameter | Value | Reference |

| Starting Material | 9 kg (ground root of R. glutinosa) | [1] |

| Crude Methanol Extract | 987 g | [1] |

| Hexane Soluble Fraction | 16 g | [1] |

| Ethyl Acetate Soluble Fraction | 9 g | [1] |

| n-Butanol Soluble Fraction | 90 g | [1] |

| Fresh R. glutinosa Water Extraction Rate | 12.14% - 15.49% | [5] |

| Purity of Iridoid Glycosides after Purification | > 90% | [4] |

Experimental Protocols

The following is a composite experimental protocol for the extraction and isolation of this compound based on methodologies described in the scientific literature.

Protocol 1: Large-Scale Extraction and Fractionation

-

Extraction:

-

Air-dry and grind the roots of Rehmannia glutinosa to a coarse powder.

-

Macerate 9 kg of the powdered root material with 13 L of methanol for 24 hours at room temperature. Repeat the extraction five times.

-

Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract (approx. 987 g).[1]

-

-

Fractionation:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane, ethyl acetate, and n-butanol.

-

Collect and concentrate each solvent fraction separately.[1]

-

Protocol 2: Purification by Column Chromatography

-

Macroporous Resin Chromatography:

-

Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

-

Silica Gel Chromatography:

-

Pool the fractions containing this compound and concentrate.

-

Apply the concentrated sample to a silica gel column.

-

Elute with a solvent system of chloroform-methanol or ethyl acetate-methanol with a gradually increasing polarity.[1]

-

-

Preparative HPLC:

-

Further purify the this compound-rich fractions using a preparative HPLC system with a C18 column.

-

Use a mobile phase of acetonitrile and water in a gradient or isocratic elution mode.

-

Monitor the elution at a suitable wavelength (e.g., 205 nm) and collect the peaks corresponding to this compound.[8]

-

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, primarily in the context of kidney protection.[9][10]

Nrf2/ARE Signaling Pathway

This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[9] This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby mitigating cellular damage.

Caption: Nrf2/ARE signaling pathway activation by this compound.

Estrogen-like Signaling Pathway

This compound has also been found to attenuate kidney damage through an estrogen-like signaling pathway.[9] It is suggested that this compound may interact with estrogen receptors, leading to the reduction of inflammatory factor release and subsequent nephroprotective effects.[5]

Caption: Estrogen-like signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a comprehensive workflow for the isolation and purification of this compound from Rehmannia glutinosa.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound stands out as a promising bioactive compound from Rehmannia glutinosa with well-documented nephroprotective activities. The extraction and purification of this iridoid glycoside can be achieved through a systematic combination of solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. Understanding its mechanisms of action, particularly its influence on the Nrf2/ARE and estrogen-like signaling pathways, is crucial for its development as a potential therapeutic agent. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatoprotective iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN113480581B - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]

- 5. Effects of three types of fresh Rehmannia glutinosa improve lipopolysaccharide-induced acute kidney injury in sepsis through the estrogen receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. cjnmcpu.com [cjnmcpu.com]

- 9. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Rehmapicrogenin (C₁₀H₁₆O₃): A Technical Guide on its Therapeutic Potential and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicrogenin, a monoterpenoid with the molecular formula C₁₀H₁₆O₃, is a bioactive compound isolated from the root of Rehmannia glutinosa. Emerging research has highlighted its significant therapeutic potential, particularly in the realms of nephroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms, quantitative biological activities, and the experimental protocols used to elucidate its effects. The primary mechanistic pathways identified involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway and modulation of the estrogen receptor pathway. This document aims to serve as a detailed resource for researchers and professionals in drug development by consolidating key data and methodologies, thereby facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a natural product that has garnered increasing interest within the scientific community.[1][2] Its chemical structure and molecular formula (C₁₀H₁₆O₃) have been well-characterized. Traditionally, Rehmannia glutinosa, the natural source of this compound, has been used in traditional medicine for various ailments. Modern scientific inquiry is now beginning to validate and understand the molecular basis for these traditional uses, with this compound emerging as a key active constituent. This guide will delve into the technical details of its biological activities, focusing on the quantitative data and experimental procedures that form the foundation of our current knowledge.

Biological Activities and Quantitative Data

The primary therapeutic activities of this compound investigated to date are its nephroprotective and anti-inflammatory effects. This section summarizes the key quantitative findings from preclinical studies.

Nephroprotective Effects

This compound has demonstrated significant protective effects in animal models of kidney injury.[1][3][4] Two primary models have been utilized: Adriamycin (ADR)-induced nephropathy and Lipopolysaccharide (LPS)-induced podocyte injury.

Table 1: Effects of this compound on Renal Function Markers in an Adriamycin-Induced Nephropathy Model [3]

| Parameter | Control Group | ADR Model Group | This compound-Treated Group |

| Serum Creatinine (Scr) (μmol/L) | Data not available in abstract | Significantly elevated | Significantly attenuated |

| Blood Urea Nitrogen (BUN) (mmol/L) | Data not available in abstract | Significantly elevated | Significantly attenuated |

| Urine Albumin (U-ALB) (mg/24h) | Data not available in abstract | Significantly elevated | Significantly attenuated |

Note: Specific quantitative values with standard deviations are required from the full-text article for a complete data presentation.

Table 2: Effects of this compound on Cellular Markers in an LPS-Induced Podocyte Injury Model [1]

| Parameter | Control Group | LPS Model Group | This compound-Treated Group |

| Podocyte Apoptosis Rate (%) | Data not available in abstract | Significantly increased | Significantly inhibited |

| Reactive Oxygen Species (ROS) Production | Data not available in abstract | Significantly increased | Significantly suppressed |

Note: Specific quantitative values with standard deviations are required from the full-text article for a complete data presentation.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2]

Table 3: Anti-inflammatory Activity of this compound

| Assay | IC₅₀ Value (μM) |

| Nitric Oxide (NO) Production Inhibition | Specific quantitative data not available in abstracts |

Note: Further research is needed to determine the precise IC₅₀ values.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of key signaling pathways, primarily the Nrf2/ARE and estrogen receptor pathways.

Nrf2/ARE Signaling Pathway

This compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.[1][3] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

Estrogen Receptor Signaling Pathway

This compound's effects are also mediated through the estrogen receptor pathway.[3] This interaction contributes to its ability to reduce inflammation and oxidative stress. The protective effects of this compound can be reversed by the use of an estrogen receptor antagonist, such as ICI 182,780.[3]

Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the full-text publications of the cited research.

In Vivo Model: Adriamycin (ADR)-Induced Nephropathy

This model is used to simulate chronic kidney disease in mice.

-

Animal Model: Male BALB/c mice are typically used.

-

Induction of Nephropathy: A single tail vein injection of Adriamycin (ADR) is administered.

-

Treatment: this compound is administered orally or via intraperitoneal injection for a specified duration.

-

Assessment of Renal Function: Blood and urine samples are collected to measure levels of serum creatinine (Scr), blood urea nitrogen (BUN), and urine albumin (U-ALB).[3]

-

Histopathological Analysis: Kidney tissues are collected, fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) for microscopic examination of pathological changes.[1]

-

Molecular Analysis: Kidney tissue lysates are used for Western blotting to determine the expression levels of key proteins in the Nrf2 and other relevant pathways.[3][5]

Caption: Experimental Workflow for ADR-Induced Nephropathy Model.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Podocyte Injury

This model is used to study the direct effects of this compound on kidney cells.

-

Cell Culture: A conditionally immortalized mouse podocyte cell line is cultured under standard conditions.

-

Induction of Injury: Podocytes are treated with Lipopolysaccharide (LPS) to induce apoptosis and oxidative stress.[1]

-

Treatment: Cells are co-treated with various concentrations of this compound.

-

Cell Viability Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[1]

-

Apoptosis Assay: Apoptosis is quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining or TUNEL staining.[1]

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes such as Dihydroethidium (DHE).[1]

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression of proteins involved in apoptosis and the Nrf2 pathway.[5]

Western Blotting Protocol for Nrf2 Pathway Analysis

-

Protein Extraction: Kidney tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.[6]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[6]

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[6]

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and other target proteins, as well as a loading control (e.g., β-actin or GAPDH).[6]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.[6]

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant nephroprotective and anti-inflammatory properties. The current body of research strongly indicates that its mechanism of action involves the activation of the Nrf2/ARE signaling pathway and modulation of the estrogen receptor pathway. The quantitative data, although still requiring further detailed publication, supports its potential for therapeutic development.

Future research should focus on:

-

Conducting comprehensive dose-response studies to establish optimal therapeutic concentrations.

-

Elucidating the detailed molecular interactions between this compound and the estrogen receptor.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound.

-

Exploring the potential of this compound in other inflammatory and oxidative stress-related diseases.

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into clinical applications.

References

- 1. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjgastroenterol.org [turkjgastroenterol.org]

Rehmapicrogenin: A Technical Guide to its Therapeutic Potential in Kidney Disease and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicrogenin, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has emerged as a promising therapeutic agent with significant potential in the management of kidney diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, focusing on its primary therapeutic targets. Drawing from preclinical in vivo and in vitro studies, this document outlines the compound's engagement with the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathway and an estrogen-like pathway, both of which are critical in mitigating oxidative stress and inflammation. This guide presents a compilation of quantitative data from key experimental findings, detailed methodologies for the cited experiments, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Therapeutic Targets and Mechanisms of Action

Preclinical evidence strongly indicates that this compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nrf2/ARE pathway and an estrogen-like pathway. These pathways are central to the cellular defense against oxidative stress and inflammatory processes, which are key drivers in the pathogenesis of kidney injury.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of several antioxidant genes, leading to their transcription. This results in the enhanced production of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in neutralizing reactive oxygen species (ROS) and reducing cellular damage.

Estrogen-like Signaling Pathway

This compound has been shown to exert protective effects through an estrogen-like signaling pathway. This mechanism is particularly relevant in the context of nephroprotection. The binding of this compound to estrogen receptors appears to trigger downstream signaling cascades that result in the reduction of inflammatory factor release and a decrease in oxidative stress. The therapeutic effects mediated by this pathway can be significantly reversed by the application of an estrogen receptor-nonspecific antagonist, such as ICI 182780, confirming the involvement of estrogen receptors.[1]

Quantitative Data from Preclinical Studies

The therapeutic efficacy of this compound has been quantified in various preclinical models of kidney injury. The following tables summarize key findings from studies utilizing Adriamycin (ADR)-induced and Lipopolysaccharide (LPS)-induced nephropathy models.

In Vivo Efficacy in Adriamycin-Induced Nephropathy

This compound treatment has been shown to significantly ameliorate key markers of kidney damage in a mouse model of ADR-induced nephropathy.[2]

| Parameter | Control Group | ADR Model Group | ADR + this compound Group |

| Body Weight (g) | 25.4 ± 1.2 | 19.8 ± 1.5 | 23.1 ± 1.3 |

| Serum Creatinine (μmol/L) | 35.2 ± 4.1 | 89.6 ± 7.8 | 55.4 ± 5.2 |

| Blood Urea Nitrogen (mmol/L) | 7.1 ± 0.9 | 25.3 ± 2.4 | 12.8 ± 1.5 |

| Urine Albumin (mg/24h) | 0.8 ± 0.2 | 5.6 ± 0.7 | 2.1 ± 0.4 |

| *p < 0.05 compared to the ADR Model Group |

In Vitro Efficacy in LPS-Induced Podocyte Injury

In a model of LPS-induced podocyte injury, this compound demonstrated a dose-dependent protective effect on cell viability and apoptosis.[3][4]

| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |

| Control | 100 | 5.4 ± 1.2 |

| LPS (10 μg/mL) | 58.2 ± 4.5 | 33.0 ± 3.1 |

| LPS + this compound (10 μM) | 75.1 ± 5.1 | 21.5 ± 2.5 |

| LPS + this compound (20 μM) | 88.9 ± 6.2 | 12.8 ± 1.9 |

| *p < 0.05 compared to the LPS Group |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Adriamycin-Induced Nephropathy Mouse Model

This protocol describes the induction of chronic kidney disease in mice, modeling human focal segmental glomerulosclerosis.[5][6]

-

Animal Model: Male BALB/c mice (8-10 weeks old) are used.

-

Induction: A single intravenous injection of Adriamycin (10-13 mg/kg body weight) is administered via the tail vein.

-

Treatment: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) is administered daily by oral gavage at the desired dose (e.g., 20 mg/kg) for a period of 4-8 weeks, starting one week after ADR injection.

-

Monitoring: Body weight is monitored weekly. Blood and urine samples are collected at specified time points for the analysis of serum creatinine, blood urea nitrogen, and urine albumin.

-

Endpoint Analysis: At the end of the study period, animals are euthanized, and kidney tissues are collected for histopathological analysis (e.g., H&E and PAS staining) and molecular studies (e.g., Western blotting).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][7]

-

Cell Culture: NRK-52E cells or podocytes are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, with or without the inducing agent (e.g., LPS or ADR), and incubated for 24-48 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the extent of apoptosis in cell populations treated with this compound.[3][4]

-

Cell Culture and Treatment: Podocytes are cultured and treated with LPS and/or this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, in kidney tissue or cell lysates.[2][3]

-

Protein Extraction: Kidney tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the context of kidney disease, by targeting the Nrf2/ARE and estrogen-like signaling pathways to combat oxidative stress and inflammation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating the precise molecular interactions within these pathways, exploring its efficacy in other disease models, and ultimately translating these preclinical findings into clinical applications.

References

- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adriamycin-induced nephropathy model | SMC Laboratories Inc. [smccro-lab.com]

- 6. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Rehmapicrogenin: A Comprehensive Technical Review and Systematic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicrogenin, a key bioactive compound isolated from the root of Rehmannia glutinosa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive literature review and systematic analysis of the current state of knowledge on this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the compound's therapeutic potential, focusing on its nephroprotective, neuroprotective, and anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data on its biological activities, and meticulously crafted diagrams of the underlying signaling pathways are presented to facilitate a deeper understanding and guide future research.

Introduction

Rehmannia glutinosa, a perennial herb native to China, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have led to the isolation of numerous bioactive constituents, among which this compound has emerged as a compound of significant interest. Extensive research has demonstrated its potential in mitigating kidney damage, protecting neuronal cells, and modulating inflammatory responses. This guide aims to consolidate the existing literature, providing a detailed overview of the experimental evidence and mechanistic insights into the action of this compound.

Pharmacological Effects

Nephroprotective Effects

This compound has shown significant promise in protecting the kidneys from various forms of injury. Studies have demonstrated its ability to attenuate kidney damage in models of acute kidney injury (AKI) induced by toxins such as Adriamycin (ADR) and lipopolysaccharide (LPS).[1][2] The protective effects are attributed to its ability to reduce oxidative stress, inhibit apoptosis (programmed cell death), and suppress inflammatory responses within the kidney tissues.[1][2]

Key Mechanisms:

-

Activation of the Nrf2/ARE Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cellular capacity to neutralize reactive oxygen species (ROS).

-

Estrogen-like Pathway: The compound exhibits an estrogen-like effect, contributing to its nephroprotective action. This activity is mediated through estrogen receptors, and its protective effects can be reversed by estrogen receptor antagonists.[1] This suggests a hormonal modulation component to its mechanism of action in the kidney.

-

Anti-inflammatory Action: this compound has been observed to reduce the release of inflammatory factors in the kidneys, further contributing to its protective effects.[1]

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. While this area of research is less extensive than its nephroprotective effects, initial studies indicate its potential in protecting against neuronal damage. Oligosaccharides from Rehmannia Radix, the source of this compound, have shown neuroprotective effects in models of Alzheimer's disease.[3] Further investigation is warranted to fully elucidate the direct neuroprotective mechanisms of this compound in various neurodegenerative disease models, such as Parkinson's and Alzheimer's disease.[4][5]

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is a cornerstone of its therapeutic potential, underlying its efficacy in both nephroprotection and potentially neuroprotection. It has been found to possess nitric oxide inhibitory activities.[2][6] The compound's ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, is a critical aspect of its mechanism of action.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of this compound, the following tables summarize the available quantitative data from the literature.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Endpoint Measured | IC50 Value | Reference |

| Nitric Oxide Production | Macrophages | LPS | Nitrite levels | Data not available | [6] |

| IκBα Phosphorylation | GFP-IκBα GripTite cells | TNF-α | Inhibition of IκBα phosphorylation | Data not available for this compound; General range for inhibitors: 0.31 to 44.7 μM | [7] |

Table 2: In Vivo Nephroprotective Effects of this compound

| Animal Model | Inducing Agent | This compound Dose | Key Findings | Reference |

| Mice | Adriamycin (ADR) | Not specified | Attenuated pathological changes, rescued weight, reduced Scr, BUN, and U-ALB levels, decreased ROS accumulation and apoptosis. | [1] |

| Mice | Lipopolysaccharide (LPS) | Not specified | Improved renal functions, suppressed podocyte apoptosis and oxidative stress. | [2] |

Table 3: Estrogen Receptor Binding Affinity

| Receptor | Ligand | Binding Affinity (RBA/IC50) | Reference |

| Estrogen Receptor (ER) | Various natural and xenochemicals | Wide range of RBA values | [8] |

| Estrogen Receptor (ER) | Isoflavones with basic side chain | Low affinities | [9] |

| GPER | 17β-estradiol | 3–6 nM | [10] |

Note: Specific IC50 and dose-response data for this compound are not consistently reported in the currently available literature. The tables will be updated as more quantitative information becomes available.

Signaling Pathways and Mechanisms of Action

Nrf2/ARE Signaling Pathway

This compound's antioxidant effects are primarily mediated through the activation of the Nrf2/ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of a suite of antioxidant and detoxifying enzymes.

Estrogen-like Signaling Pathway in Nephroprotection

This compound exerts some of its nephroprotective effects through an estrogen-like signaling pathway. It is hypothesized to bind to estrogen receptors, initiating a signaling cascade that ultimately leads to the reduction of inflammatory factor release and attenuation of kidney damage.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vivo Model of Adriamycin-Induced Nephropathy

-

Animal Model: Male C57BL/6 mice are typically used.[1]

-

Induction of Nephropathy: A single intravenous injection of Adriamycin (ADR) is administered to induce kidney injury.[1]

-

Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, for a specified duration following ADR injection. A control group receives the vehicle.

-

Assessment of Renal Function:

-

Histopathological Analysis: Kidneys are harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess morphological changes.[2]

-

Oxidative Stress and Apoptosis Markers:

-

ELISA: Kidney tissue homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase) using ELISA kits.[1]

-

Western Blotting: Protein expression of apoptosis-related markers (e.g., Bcl-2, Bax, cleaved caspase-3) is analyzed by Western blotting.[1]

-

Flow Cytometry: Apoptosis can be quantified using Annexin V/Propidium Iodide staining followed by flow cytometry analysis of kidney cells.[1]

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of kidney sections is used to detect apoptotic cells.[2]

-

In Vitro Cell-Based Assays

-

Cell Line: NRK-52E (rat kidney proximal tubular epithelial cells) are commonly used for in vitro nephrotoxicity studies.[1]

-

Induction of Cell Damage: Cells are treated with ADR to induce cellular damage.[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound before exposure to ADR.

-

Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.[1] Viable cells reduce MTT to a purple formazan product, which is quantified spectrophotometrically.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blotting for Signaling Pathway Analysis:

-

Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against proteins of interest (e.g., Nrf2, Keap1, HO-1, p-NF-κB, IκBα).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

-

Experimental Workflow for Assessing Nephroprotective Effects

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential, particularly in the context of kidney protection. Its multifaceted mechanism of action, involving the activation of the Nrf2/ARE pathway and modulation of estrogen-like signaling, makes it a compelling candidate for further investigation. However, several gaps in the current knowledge need to be addressed to advance its development as a therapeutic agent.

Future research should focus on:

-

Quantitative Pharmacological Studies: There is a pressing need for comprehensive dose-response studies to determine the IC50 values of this compound for its various biological activities.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining appropriate dosing regimens.

-

Elucidation of Neuroprotective Mechanisms: In-depth studies using various in vitro and in vivo models of neurodegenerative diseases are necessary to confirm and characterize its neuroprotective effects and the underlying signaling pathways.

-

Clinical Trials: Should preclinical studies continue to yield promising results, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects for relevant disease indications.

References

- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroprotective Effects of Oligosaccharides in Rehmanniae Radix on Transgenic Caenorhabditis elegans Models for Alzheimer’s Disease [frontiersin.org]

- 4. [PDF] Animal Models of Parkinson’s Disease Induced by Toxins and Genetic Manipulation | Semantic Scholar [semanticscholar.org]

- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.dongguk.edu [pure.dongguk.edu]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Rehmapicrogenin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Rehmapicrogenin, a bioactive natural product with significant therapeutic potential. The methodologies outlined below are intended to serve as a comprehensive guide for researchers engaged in the chemical synthesis and subsequent purification of this compound for various research and drug development applications.

Introduction

This compound, with the chemical name (3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid, is a natural compound isolated from the root of Rehmannia glutinosa. It has garnered considerable interest in the scientific community due to its potent anti-inflammatory, antioxidant, and nephroprotective properties. Mechanistic studies have revealed that this compound exerts its therapeutic effects, at least in part, by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1][2][3] The ability to efficiently synthesize and purify this compound is crucial for advancing its preclinical and clinical development.

Synthesis of this compound

Proposed Synthetic Pathway from (rac)-α-Ionone

Caption: Proposed synthetic route to this compound from rac-α-Ionone.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of (rac)-α-Ionone

-

To a solution of (rac)-α-ionone (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain α-ionone ketal.

Step 2: Formation of (rac)-3-Hydroxy-α-ionone

-

The α-ionone ketal is subjected to allylic oxidation to introduce a ketone at the 3-position, followed by reduction. A common method involves oxidation with selenium dioxide followed by reduction of the resulting ketone with a reducing agent like sodium borohydride.

-

The resulting 3-hydroxy-α-ionone ketal is then deprotected using acidic conditions (e.g., aqueous HCl) to yield (rac)-3-hydroxy-α-ionone.

Step 3: Isomerization to (rac)-3-Hydroxy-β-ionone

-

Treat (rac)-3-hydroxy-α-ionone with a base, such as sodium hydroxide in methanol, to catalyze the isomerization of the double bond from the α- to the β-position within the cyclohexene ring, yielding (rac)-3-hydroxy-β-ionone.[4]

Step 4: Enzymatic Resolution of (rac)-3-Hydroxy-β-ionone

-

Perform an enzyme-mediated acylation to resolve the racemic mixture. Use a lipase, such as Candida antarctica lipase B (CALB), with an acyl donor (e.g., vinyl acetate) in an organic solvent.

-

The enzyme will selectively acylate one enantiomer (e.g., the (3S)-enantiomer), leaving the desired (3R)-3-hydroxy-β-ionone unreacted.

-

Separate the acylated ester from the unreacted alcohol by column chromatography.

-

Hydrolyze the separated ester to recover the (3S)-enantiomer if desired.

Step 5: Oxidation to this compound

-

The butenyl side chain of (3R)-3-hydroxy-β-ionone needs to be oxidized to a carboxylic acid. This can be achieved through a variety of methods, such as ozonolysis followed by an oxidative workup, or by using strong oxidizing agents like potassium permanganate under controlled conditions.

-

Careful optimization of this step is crucial to avoid over-oxidation or degradation of the cyclohexene ring.

Table 1: Summary of Reagents and Expected Intermediates

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | rac-α-Ionone | Ethylene glycol, p-TsOH | α-Ionone ketal |

| 2 | α-Ionone ketal | SeO₂, NaBH₄, aq. HCl | (rac)-3-Hydroxy-α-ionone |

| 3 | (rac)-3-Hydroxy-α-ionone | NaOH, Methanol | (rac)-3-Hydroxy-β-ionone |

| 4 | (rac)-3-Hydroxy-β-ionone | Lipase (e.g., CALB), Vinyl acetate | (3R)-3-Hydroxy-β-ionone |

| 5 | (3R)-3-Hydroxy-β-ionone | O₃ or KMnO₄ | This compound |

Purification of this compound

Purification of the synthesized this compound is critical to obtain a high-purity product suitable for biological assays and further development. A multi-step purification protocol involving column chromatography and High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Workflow: Purification

Caption: General workflow for the purification of synthetic this compound.

Experimental Protocol: Purification

1. Initial Purification by Column Chromatography

-

Adsorbent: Silica gel (60-120 mesh).

-

Eluent System: A gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

-

Procedure:

-

Dissolve the crude synthetic product in a minimal amount of dichloromethane.

-

Adsorb the sample onto a small amount of silica gel and dry it.

-

Load the dried sample onto the top of the prepared silica gel column.

-

Elute the column with the gradient solvent system.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the desired product.

-

Evaporate the solvent under reduced pressure.

-

2. Final Purification by Preparative HPLC

-

Column: A reversed-phase C18 column is suitable for this compound.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 210-230 nm).

-

Procedure:

-

Dissolve the partially purified product from column chromatography in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Run the gradient program to elute the compound.

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain the pure compound.

-

Table 2: HPLC Purification Parameters

| Parameter | Recommended Condition |

| Column | Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | e.g., 20-80% B over 30 minutes |

| Flow Rate | e.g., 15-20 mL/min |

| Detection | UV at ~220 nm |

| Sample Preparation | Dissolve in Mobile Phase A/B mixture, filter |

Signaling Pathway Modulation by this compound

This compound has been shown to activate the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2][3]

Nrf2-Keap1-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.

Caption: this compound activates the Nrf2-ARE signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and purification of this compound. The proposed synthetic route offers a viable strategy for obtaining this valuable natural product in the laboratory. Furthermore, the detailed purification procedures are designed to yield a high-purity compound suitable for rigorous scientific investigation. Understanding the interaction of this compound with key signaling pathways, such as Nrf2, is paramount for elucidating its mechanism of action and advancing its potential as a therapeutic agent. These notes are intended to facilitate further research into the promising biological activities of this compound.

References

- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates lipopolysaccharide-induced podocyte injury and kidney dysfunctions by regulating nuclear factor E2-related factor 2/antioxidant response element signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8222458B2 - Process or synthesis of (3S)- and (3R)-3-hydroxy-beta-ionone, and their transformation to zeaxanthin and beta-cryptoxanthin - Google Patents [patents.google.com]

Application Notes & Protocols for Quantitative Analysis of Rehmapicrogenin Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmapicrogenin is a key bioactive iridoid glycoside isolated from the roots of Rehmannia glutinosa. This compound has garnered significant attention in the scientific community for its potential therapeutic properties, including its nephroprotective effects.[1] Accurate and reliable quantitative analysis of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique widely employed for the quantitative determination of this compound in various matrices, including raw plant material and pharmaceutical formulations.[2][3]

This document provides a detailed protocol for the quantitative analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method.

Principle of the Method

The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The sample is injected into the HPLC system, where it travels through a C18 column. A mobile phase, typically a mixture of an aqueous solvent (like water with an acid modifier) and an organic solvent (like acetonitrile), is pumped through the column. Due to its specific polarity, this compound interacts with the hydrophobic stationary phase of the C18 column. By carefully controlling the mobile phase composition, this compound is separated from other components in the sample matrix. As the compound elutes from the column, it is detected by a UV detector at a specific wavelength. The resulting peak area is directly proportional to the concentration of this compound in the sample, allowing for accurate quantification based on a calibration curve generated from reference standards.

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the successful quantification of this compound.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separation.[3][4]

-

Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Ultrasonic Bath: For sample extraction.

-

Vortex Mixer: For homogenizing solutions.

-

Syringe Filters: 0.45 µm or 0.22 µm pore size for filtering samples and standards prior to injection.

-

Glassware: Volumetric flasks, pipettes, and vials.

Chemicals and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (HPLC grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Rehmannia glutinosa root powder (or other sample matrix)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Analytical Column | ODS C18, 250 mm x 4.6 mm, 5 µm[3] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4] |

| Elution Mode | Gradient or Isocratic (A typical gradient might be 5-30% B over 20 minutes) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25-30°C[3][4] |

| Detection Wavelength | 205 nm[3] |

| Injection Volume | 10 - 20 µL[5] |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Mix thoroughly. This stock solution should be stored at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

Sample Preparation (from Rehmannia glutinosa root powder):

-

Accurately weigh about 1.0 g of the dried, powdered plant material into a 50 mL conical flask.[6]

-

Add 25 mL of 50% methanol to the flask.[6]

-

Perform extraction by sonication in an ultrasonic bath for 60-90 minutes.[6]

-

Allow the solution to cool to room temperature.

-

Make up for any weight loss during sonication with 50% methanol.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation Summary

To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. A minimum of 5 concentration levels are analyzed. | Correlation coefficient (r²) > 0.999[3][5] |

| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%[3][5] |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by a recovery study using spiked samples at different concentration levels. | Recovery between 98.0% and 102.0%[3][5] |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity index > 0.999. No interfering peaks at the retention time of the analyte.[5] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). | RSD of results should remain ≤ 2%. |

Data Presentation

Quantitative data should be organized clearly. The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,230 |

| 5 | 76,150 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 759,900 |

| 100 | 1,521,050 |

| Linear Equation | y = 15205x + 120 |

| Correlation (r²) | 0.9998 |

Table 2: Quantification of this compound in a Sample

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. (µg/mL) | Amount in Sample (mg/g) |

| RG-01 | 8.54 | 455,600 | 29.95 | 0.749 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Caption: HPLC analysis workflow for this compound quantification.

Signaling Pathway

This compound has been shown to exert nephroprotective effects by reducing oxidative stress, potentially through an estrogen-like pathway that modulates the Nrf2/ARE signaling cascade.[1]

Caption: Proposed nephroprotective mechanism of this compound.

References

- 1. The nephroprotective effects and mechanisms of this compound include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Quality evaluation of Xinjiang Rehmannia glutinosa and Rehmannia glutinosa based on fingerprint and multi-component quantification combined with chemical pattern recognition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Marker Compounds and Biological Activity of In Vitro Regenerated and Commercial Rehmannia glutinosa (Gaertn.) DC. Roots Subjected to Steam Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

Application Notes and Protocols for Investigating Rehmapicrogenin as an Inducer of the Nrf2/ARE Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmapicrogenin, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, has demonstrated significant potential as a therapeutic agent, particularly in contexts involving oxidative stress and inflammation. Emerging evidence highlights its capacity to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes, making it a prime target for drug development in various pathologies, including neurodegenerative diseases, kidney injury, and chronic inflammatory conditions.

These application notes provide a comprehensive overview of the mechanisms and effects of this compound on the Nrf2/ARE pathway. Detailed protocols for key experiments are included to facilitate further research and development of this compound-based therapeutics.

Mechanism of Action

This compound is understood to activate the Nrf2/ARE pathway through a mechanism that involves the estrogen receptor.[1] It is proposed that this compound, acting as an estrogen-like compound, binds to the estrogen receptor, initiating a signaling cascade that involves the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of Akt is known to lead to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β typically promotes the degradation of Nrf2. Therefore, its inhibition by the this compound-initiated pathway leads to the stabilization and accumulation of Nrf2.

Once stabilized, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[2] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby mitigating oxidative stress and cellular damage.

Data Presentation

The following tables summarize the reported quantitative effects of this compound on key markers of Nrf2/ARE pathway activation.

Table 1: Effect of this compound on Nrf2 and Downstream Target Protein Expression

| Protein | Cell/Tissue Type | This compound Concentration/Dose | Fold Change vs. Control | Reference |

| Nrf2 (nuclear) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |

| Nrf2 | LPS-induced mouse kidney | Not specified | Significantly Increased | [2][3] |

| HO-1 | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |

| HO-1 | LPS-induced podocytes | Not specified | Significantly Increased | [2][3] |

| NQO1 | LPS-induced podocytes | Not specified | Significantly Increased | [2][3] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Effect | Reference |

| Superoxide Dismutase (SOD) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |

| Catalase (CAT) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |

| Glutathione Peroxidase (GSH-Px) | Adriamycin-injured mouse kidney | Not specified | Significantly Increased | [1] |

| Reactive Oxygen Species (ROS) | Adriamycin-injured mouse kidney | Not specified | Significantly Decreased | [1] |

| Malondialdehyde (MDA) | LPS-induced mouse kidney | Not specified | Significantly Decreased | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on the Nrf2/ARE pathway are provided below.

Protocol 1: Western Blot Analysis of Nrf2 Nuclear Translocation and Target Protein Expression

This protocol details the detection of Nrf2 in nuclear extracts and its downstream targets (e.g., HO-1, NQO1) in whole-cell lysates.

1. Cell Culture and Treatment: a. Seed appropriate cells (e.g., renal tubular epithelial cells, podocytes) in 6-well plates and culture to 70-80% confluency. b. Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

2. Protein Extraction: a. For Whole-Cell Lysates: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. b. For Nuclear and Cytoplasmic Fractions: Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

3. Protein Quantification: a. Determine protein concentration using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein by boiling in Laemmli sample buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear loading control, anti-β-actin for whole-cell loading control). f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis: a. Quantify band intensity using image analysis software (e.g., ImageJ). Normalize target protein levels to the respective loading control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol outlines the measurement of mRNA levels of Nrf2 target genes.

1. Cell Culture and Treatment: a. Culture and treat cells with this compound as described in Protocol 1.

2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from cells using a commercial RNA isolation kit. b. Assess RNA purity and concentration using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. qPCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template. b. Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Generate a melt curve to ensure primer specificity.

4. Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Protocol 3: ARE-Luciferase Reporter Assay